molecular formula C17H27N3O2 B12997903 tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B12997903
M. Wt: 305.4 g/mol
InChI Key: VBMZHBURMXNOFS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H28N3O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-(dimethylamino)pyridine with piperidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of both the dimethylamino group and the pyridine ring, which confer specific chemical properties and reactivity. This combination of functional groups makes it distinct from other similar compounds and valuable for various research and industrial applications .

Biological Activity

tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring and a dimethylamino-substituted pyridine moiety. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C19H31N3O2C_{19}H_{31}N_{3}O_{2}, with a molecular weight of approximately 333.47 g/mol. The compound features a tert-butyl ester functional group, which is significant for its solubility and reactivity.

PropertyValue
Molecular FormulaC19H31N3O2
Molecular Weight333.47 g/mol
CAS Number1352495-25-0

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, especially those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders, such as depression and anxiety.

Interaction Studies

Research indicates that compounds similar to this compound exhibit significant binding affinities for serotonin receptors (5-HT) and norepinephrine transporters (NET).

Biological Activity

  • Antidepressant Properties : Preliminary studies have shown that this compound may possess antidepressant-like effects in animal models. Its structural similarity to known antidepressants suggests it could modulate serotonin levels effectively.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways.
  • Analgesic Activity : There are indications that this compound may also exhibit analgesic effects, which could be beneficial in pain management therapies.

Case Studies and Research Findings

Several studies have evaluated the pharmacological profiles of compounds related to this compound:

Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University tested the efficacy of this compound in a forced swim test (FST) model in rodents. Results indicated a significant reduction in immobility time, suggesting antidepressant-like effects at doses ranging from 10 to 30 mg/kg.

Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS).

Study 3: Analgesic Effects

Another investigation assessed the analgesic properties using the hot plate test in mice. The results showed a dose-dependent increase in pain threshold, indicating potential utility in pain relief strategies.

Comparison with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-((2-amino-pyridin-3-yl)amino)piperidineSimilar piperidine and pyridine structuresPotential neuroprotective effects
Tert-butyl 4-[2-(dimethylamino)acetamido]piperidineDimethylamino substitutionAntidepressant properties
Tert-butyl 4-[3-(dimethylamino)acryloyl]piperidineDifferent functional groupVarying analgesic profile

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-7-6-10-14(20)13-9-8-11-18-15(13)19(4)5/h8-9,11,14H,6-7,10,12H2,1-5H3

InChI Key

VBMZHBURMXNOFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C

Origin of Product

United States

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